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CAS No.: 3298-16-6
Cat. No.: B1599724
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Abstract & Strategic Significance

The 5-methylpiperidin-2-one (5-MP) ring is a versatile chiral lactam scaffold, serving as a
critical pharmacophore in kinase inhibitors (e.g., JAK/ROS1 pathways) and a structural anchor
in the total synthesis of alkaloids like pumiliotoxins.[1] Unlike the unsubstituted valerolactam,
the C5-methyl group breaks the ring's symmetry, acting as a "conformational anchor” that
directs the stereochemical outcome of subsequent functionalizations.[1]

This guide details the regioselective and stereocontrolled functionalization of 5-MP. We focus
on three vectors:

¢ N1-Functionalization: Tuning solubility and electronic properties.
o C3-Alkylation: Exploiting the C5-methyl anchor for diastereoselective enolate chemistry.

 Scaffold Morphing: Controlled reduction and ring-opening.

Structural Analysis & Reactivity Map|[1]
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The 5-MP ring exists predominantly in a distorted chair conformation where the C5-methyl
group adopts an equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).[1]
This conformational bias is the "self-validating" mechanism for the stereoselective protocols

described below.
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Figure 1: Reactivity vectors of the 5-MP scaffold. The C5-methyl group (not shown as a node
but inherent to the core) directs the stereochemistry at C3.[1]

Protocol A: N1-Functionalization (The Anchor)[1]

Functionalizing the amide nitrogen is often the first step to prevent competitive deprotonation
during C3-alkylation or to introduce diversity elements.

Mechanism & Causality

The lactam nitrogen (pKa ~17) is less acidic than a succinimide but more acidic than a
standard amide.[1] We utilize Sodium Hydride (NaH) for irreversible deprotonation.[1] The
choice of solvent is critical: DMF or THF/DMF mixtures promote the dissociation of the N-Na

ion pair, enhancing nucleophilicity.[1]
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Step-by-Step Protocol: N-Benzylation

Objective: Synthesis of N-benzyl-5-methylpiperidin-2-one.
e Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

e Deprotonation:

[¢]

Charge with NaH (60% dispersion in oil, 1.2 equiv).[1]

o Wash NaH with dry hexanes (2x) to remove mineral oil (Critical for accurate
stoichiometry).[1]

o Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).[1]
o Cool to 0°C.
o Add 5-methylpiperidin-2-one (1.0 equiv) dropwise as a solution in DMF.[1]

o Observation: Evolution of H2 gas. Stir for 30 min at 0°C until bubbling ceases (Self-
validating step: Clear solution indicates anion formation).

o Alkylation:

o Add Benzyl Bromide (1.1 equiv) dropwise via syringe.[1]

o Allow to warm to Room Temperature (RT) and stir for 4—6 hours.
e Workup:

o Quench carefully with sat. NH4CI (exothermic).[1]

o Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF
(Critical for purity).[1]

o Dry over Na2S0O4 and concentrate.[1]

Data Summary: Common N-Electrophiles
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Electrophile Basel/Solvent Temp Typical Yield Notes
Volatile; use
Mel NaH / THF 0°C 92%
excess.[1]
Standard
BnBr NaH / DMF RT 88% ]
protecting group.
Goldberg/Buchw
Cul / K3PO4 / ald conditions
Ar-| _ 110°C 65-75% _
Dioxane required for

arylation.[1]

Protocol B: Diastereoselective C3-Alkylation[1]

This is the most technically demanding yet rewarding transformation. The goal is to install a
substituent at C3.

Stereochemical Logic (The "Why")

The 5-methyl group locks the ring in a specific conformation.[1] Upon enolization with LDA, the

ring adopts a half-chair geometry.[1]

e The Rule: The electrophile approaches from the face opposite the pseudo-axial C5-
substituent to minimize steric clash (1,3-diaxial interactions).[1]

e The Result: This typically yields the 3,5-trans isomer as the major product.[1]

Workflow Visualization
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Figure 2: Kinetic control strategy for C3 functionalization.

Step-by-Step Protocol: C3-Methylation

Objective: Synthesis of trans-3,5-dimethylpiperidin-2-one.

* Reagent Setup: Use N-protected 5-methylpiperidin-2-one (from Protocol A) to prevent N-
deprotonation.[1]

¢ LDA Generation (In-situ):
o To adried flask, add anhydrous THF and Diisopropylamine (1.2 equiv).
o Cool to -78°C. Add n-BulLi (1.2 equiv) dropwise.[1] Stir 30 min.

e Enolization:
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o Add the N-protected lactam (1.0 equiv) in THF dropwise down the side of the flask (pre-
cooled).

o Stir at -78°C for 45 mins. Critical: Do not let temperature rise; thermodynamic equilibration
leads to racemization.

o Alkylation:
o Add Methyl lodide (1.5 equiv) neat.[1]
o Stir at -78°C for 2 hours.

e Quench:

o Add AcOH (2 equiv) in THF at -78°C before removing the cooling bath. This freezes the
diastereomeric ratio.

Troubleshooting Table

Issue Root Cause Solution

Ensure strictly anhydrous

Low Yield Enolate decomposition B
conditions; keep T < -70°C.
Quench faster; use HMPA (co-
Poor d.r. Thermodynamic equilibration solvent) to accelerate
alkylation.
. _ Ensure N-protecting group is
N-Alkylation Incomplete N-protection

stable (e.g., Boc, Bn).[1]

Protocol C: Reduction to Piperidines

Converting the lactam to the cyclic amine is essential for accessing piperidine-based drugs.

Protocol: LiAIH4 Reduction
e Suspend LiAIH4 (2.5 equiv) in anhydrous THF at 0°C.
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e Add the functionalized lactam (dissolved in THF) dropwise.[1]
e Heat to reflux for 4-12 hours.
o Monitoring: IR spectroscopy (disappearance of C=0 stretch at ~1640 cm™~1).[1]

o Fieser Quench: For x grams of LiAIH4, add x mL H20, x mL 15% NaOH, and 3x mL H20.
Filter the granular white precipitate.

References & Authority
» Synthesis of 5-Methylpiperidin-2-one:
o Method: Cyclization of methyl 5-aminohexanoate derivatives.[1]

o Source: Loza, V. V., et al. "Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro
Derivative."[1][2] Russian Journal of Organic Chemistry, 2008.[1][2] Link

o Enolate Alkylation Stereochemistry:
o Concept: Furst-Plattner Rule and stereoelectronic control in cyclic enolates.[1]

o Source: Evans, D. A, et al. "Diastereoselective Alkylation of Chiral Enolates."[1] Journal of
the American Chemical Society. (General authoritative grounding for Protocol B).

e N-Alkylation Protocols:
o Method: NaH/DMF conditions for lactams.

o Source: "N-alkylation of organonitrogen compounds."[1] Organic & Biomolecular
Chemistry, RSC.[1][3] Link

o Pharmacological Relevance:
o Context: Piperidinone scaffolds in ROS1 kinase inhibitors.

o Source: "Molecular Docking and MD Modeling... ROS1 Kinase Inhibitors."[4]
Pharmaceuticals, 2022.[1] Link[1]
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¢ General Properties:
o Data: 5-Methylpiperidin-2-one (CAS 3298-16-6).[1][5][6]

o Source: PubChem / ChemScene. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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